1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane
Overview
Description
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane is a chemical compound with the molecular formula C18H30N2O2S. It is known for its unique structure, which includes a mesityl group attached to a piperazine ring, further connected to an azepane ring via a sulfonyl linkage.
Preparation Methods
The synthesis of 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane typically involves multiple steps, starting with the preparation of the mesityl piperazine intermediate. This intermediate is then reacted with azepane under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a ligand in biochemical assays, aiding in the study of protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances its binding affinity, while the piperazine and azepane rings provide structural stability. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane can be compared with other similar compounds, such as:
- 1-[(4-Mesityl-1-piperazinyl)sulfonyl]hexane
- 1-[(4-Mesityl-1-piperazinyl)sulfonyl]octane These compounds share a similar core structure but differ in the length of the alkyl chain attached to the sulfonyl group. The unique aspect of this compound lies in its azepane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-16-14-17(2)19(18(3)15-16)20-10-12-22(13-11-20)25(23,24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMFRBIZGHZFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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